(4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-17-23(32-27-26-17)24(30)28-13-11-18(12-14-28)15-29-21-10-6-5-9-20(21)25-22(29)16-31-19-7-3-2-4-8-19/h2-10,18H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWGZEGDCDBYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a hybrid structure that incorporates both thiadiazole and benzimidazole moieties. This combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry, particularly for its antifungal and anticancer properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that may include microwave-assisted techniques to improve yield and purity. Characterization is performed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm the structure and purity of the synthesized compounds .
Antifungal Properties
Research indicates that thiadiazole derivatives exhibit significant antifungal activities. For instance, compounds containing the 1,2,3-thiadiazole moiety have been shown to possess fungicidal effects against various fungal pathogens such as Corynespora cassiicola and Pseudomonas syringae . The introduction of the 4-methyl group on the thiadiazole ring enhances its lipophilicity, which is crucial for membrane penetration and subsequent biological activity.
Anticancer Activity
The benzimidazole component is known for its anticancer potential. Recent studies have highlighted that imidazole derivatives can inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, including A549 and DU-145 . The specific compound under investigation has not yet been tested extensively in clinical settings but shows promise based on structural analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Thiadiazole Derivatives : A study synthesized multiple thiadiazole derivatives and evaluated their antifungal activity. The results indicated that some derivatives had MIC (Minimum Inhibitory Concentration) values as low as 62.5 µg/mL against Micrococcus luteus .
- Imidazole/Thiadiazole Hybrids : Another research highlighted hybrids that exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 3 to 8 µM . These findings suggest a synergistic effect due to the combination of different pharmacophores.
- Cytotoxicity Studies : In vitro studies on various derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. For instance, certain compounds increased cell viability in non-cancerous cell lines at specific concentrations, indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-donating groups on the aromatic rings typically enhances biological activity by increasing lipophilicity and facilitating better interaction with biological targets . Computational studies using DFT (Density Functional Theory) have also provided insights into the electronic properties of these compounds, which correlate with their biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity necessitates comparisons with derivatives sharing one or more of its core components. Below is a detailed analysis:
Key Findings
Bioactivity Potential: The pyrazole-thiadiazole derivative 14b () demonstrates potent anticancer activity (IC50: 0.22 µM), surpassing doxorubicin. This suggests that the thiadiazole-imidazole combination in the target compound may similarly enhance cytotoxicity . Benzimidazole-thiazolidinones () exhibit antimicrobial activity, highlighting the benzimidazole moiety’s role in targeting microbial enzymes or membranes .
Synthetic Strategies: Thiadiazole derivatives () often employ ethanol-triethylamine systems or microwave-assisted synthesis, which improve reaction efficiency and yield . Benzimidazole-containing compounds () frequently use chloroacetic acid and sodium acetate under reflux, followed by recrystallization for purification .
The piperidine ring introduces conformational flexibility absent in rigid analogues like thiazolidinones (), possibly enabling better target engagement .
Limitations and Gaps: No direct data on the target compound’s bioactivity or pharmacokinetics are available. Its efficacy must be inferred from structurally related compounds. Synthetic challenges, such as steric hindrance from the phenoxymethyl group, may require optimization of reaction conditions (e.g., higher temperatures or catalysts) .
Preparation Methods
Cyclization to Form the 1,2,3-Thiadiazole Core
The 1,2,3-thiadiazole ring is synthesized via the Hurd-Mori reaction, which involves cyclization of a thiosemicarbazide intermediate. Using 4-methylthiosemicarbazide and α-ketovaleric acid under acidic conditions yields 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
Reaction Conditions :
Activation to Acyl Chloride
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) .
Procedure :
- Reactants : 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq), SOCl₂ (3.0 eq)
- Solvent : Anhydrous dichloromethane
- Temperature : 40°C for 4 hours
- Workup : Evaporation under reduced pressure to isolate the acyl chloride.
Synthesis of 4-((2-(Phenoxymethyl)-1H-Benzo[d]Imidazol-1-Yl)Methyl)Piperidine
Preparation of 2-(Phenoxymethyl)-1H-Benzo[d]Imidazole
Step 1 : Condensation of o-phenylenediamine with phenoxyacetic acid in hydrochloric acid yields 2-(phenoxymethyl)-1H-benzo[d]imidazole.
Reaction Conditions :
- Reactants : o-Phenylenediamine (1.0 eq), phenoxyacetic acid (1.1 eq)
- Catalyst : 4M HCl (5.0 eq)
- Solvent : Ethanol
- Temperature : Reflux at 85°C for 8 hours
- Yield : 65–70%
Step 2 : N-Alkylation with piperidin-4-ylmethanol introduces the piperidine moiety.
Procedure :
- Reactants : 2-(Phenoxymethyl)-1H-benzo[d]imidazole (1.0 eq), piperidin-4-ylmethanol (1.2 eq)
- Base : Potassium carbonate (2.5 eq)
- Solvent : Dimethylformamide (DMF)
- Temperature : 100°C for 24 hours
- Yield : 55–60%
Coupling of Thiadiazole and Piperidine-Benzoimidazole Fragments
The final step involves a nucleophilic acyl substitution between the acyl chloride and the piperidine amine.
Reaction Conditions :
- Reactants :
- 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride (1.0 eq)
- 4-((2-(Phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine (1.0 eq)
- Base : Triethylamine (2.5 eq)
- Solvent : Anhydrous tetrahydrofuran (THF)
- Temperature : 0°C to room temperature, 12 hours
- Workup : Extraction with ethyl acetate, purification via silica gel chromatography
- Yield : 50–55%
Analytical Characterization and Optimization
Spectroscopic Data
Q & A
Q. What are the key structural features of the compound, and how do they influence its reactivity and biological activity?
The compound features a 4-methyl-1,2,3-thiadiazole ring, a benzo[d]imidazole core linked via a phenoxymethyl group, and a piperidine-methanone scaffold. The thiadiazole moiety introduces sulfur-based electronic effects, enhancing electrophilicity and potential for hydrogen bonding. The benzoimidazole-phenoxymethyl group contributes to aromatic stacking interactions, while the piperidine ring adds conformational flexibility, critical for target engagement. Methyl substitution on the thiadiazole modulates lipophilicity, impacting membrane permeability .
Q. What synthetic strategies are commonly employed for the preparation of this compound?
Multi-step synthesis typically involves:
- Step 1: Formation of the benzo[d]imidazole core via cyclization of o-phenylenediamine derivatives with phenoxymethyl-substituted aldehydes under acidic conditions.
- Step 2: Alkylation of the piperidine ring using chloroacetyl or bromoacetyl intermediates.
- Step 3: Coupling the thiadiazole moiety via nucleophilic acyl substitution or palladium-catalyzed cross-coupling. Critical conditions include anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–80°C), and catalysts like Pd(PPh₃)₄ for coupling reactions .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves stereochemistry and confirms substituent positions. Overlapping signals in aromatic regions may require 2D-COSY or HSQC.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold).
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺) and detects synthetic by-products .
Advanced Research Questions
Q. How can researchers optimize yield and purity during multi-step synthesis, particularly in coupling reactions?
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in SN2 reactions.
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency.
- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions in cyclization steps.
- Workup Protocols: Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials, while silica gel chromatography isolates isomers .
Q. How should contradictory data in biological activity assays be addressed, particularly between in vitro and in vivo results?
- Metabolic Stability Testing: Evaluate hepatic microsomal stability to identify rapid degradation in vivo (e.g., cytochrome P450 interactions).
- Plasma Protein Binding Assays: Use equilibrium dialysis to assess free compound availability.
- Dose-Adjustment Models: Apply allometric scaling to reconcile potency differences (e.g., IC50 in vitro vs. ED50 in vivo) .
Q. What computational modeling approaches predict the binding affinity of this compound with enzymatic targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to simulate interactions with target active sites (e.g., kinase ATP-binding pockets).
- Molecular Dynamics (MD): Run 100-ns simulations (AMBER force field) to assess binding stability and conformational flexibility.
- QSAR Modeling: Train models on analogs with varied substituents to identify critical pharmacophoric features (e.g., Hammett σ values for electronic effects) .
Q. What strategies mitigate metabolic instability of the phenoxymethyl-benzoimidazole subunit during pharmacokinetic studies?
- Prodrug Design: Replace the phenoxymethyl group with a bioreversible ester (e.g., pivaloyloxymethyl) to enhance oral bioavailability.
- Isotope Labeling: Incorporate deuterium at metabolically vulnerable positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation.
- Co-Administration: Use CYP inhibitors (e.g., ketoconazole) in preclinical models to assess metabolic pathways .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate pharmacophoric elements?
- Scaffold Hopping: Synthesize analogs with swapped heterocycles (e.g., 1,2,4-oxadiazole instead of thiadiazole).
- Substituent Scanning: Systematically vary substituents (e.g., electron-withdrawing groups on the benzoimidazole) and measure activity against target enzymes.
- Free-Wilson Analysis: Quantify contributions of individual moieties to biological activity using regression models .
Methodological Notes
- Data Contradiction Analysis: Use Bland-Altman plots to compare assay replicates and identify outliers.
- Reaction Monitoring: In situ IR spectroscopy tracks carbonyl formation (1700–1750 cm⁻¹) during coupling steps .
- Stability Testing: Accelerated stability studies (40°C/75% RH for 4 weeks) guide storage conditions for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
